2,2-Difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2,2-Difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound characterized by its multiple fluorine atoms and a tetrahydrofuran ring. This compound is notable for its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of enaminones with difluorocarbene under metal-free and additive-free conditions . This approach is advantageous due to its high functional group tolerance and the use of accessible starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Under reducing conditions, it can be converted into simpler fluorinated derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones, while reduction can produce fluorinated alcohols.
Scientific Research Applications
2,2-Difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)-N-[3-(trifluoromethyl)phenyl]acetamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.
Biology: Its unique properties make it useful in studying enzyme interactions and protein-ligand binding.
Medicine: The compound’s stability and reactivity are explored for developing new pharmaceuticals.
Mechanism of Action
The mechanism by which 2,2-Difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)-N-[3-(trifluoromethyl)phenyl]acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole
- 2-Deoxy-2,2-difluoro-D-erythro-pentofuranose-3,5-dibenzoate-1-methanesulfonate
- (3,3’-Difluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane)
Uniqueness
Compared to these similar compounds, 2,2-Difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)-N-[3-(trifluoromethyl)phenyl]acetamide stands out due to its unique combination of a tetrahydrofuran ring and multiple fluorine atoms. This structure imparts exceptional stability, reactivity, and versatility, making it suitable for a wide range of applications in scientific research and industry.
Properties
Molecular Formula |
C13H5F12NO2 |
---|---|
Molecular Weight |
435.16 g/mol |
IUPAC Name |
2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C13H5F12NO2/c14-8(15,12(23)10(19,20)11(21,22)13(24,25)28-12)7(27)26-6-3-1-2-5(4-6)9(16,17)18/h1-4H,(H,26,27) |
InChI Key |
CPMAAXGLASNJEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(C2(C(C(C(O2)(F)F)(F)F)(F)F)F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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